Phenmedipham-ethyl

描述

属性

IUPAC Name |

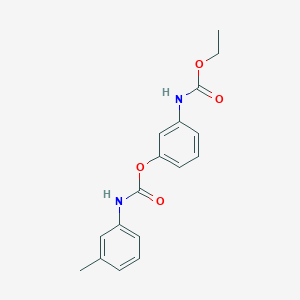

[3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEFZZKZBYQFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075009 | |

| Record name | Phenmedipham-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13684-44-1 | |

| Record name | Phenmedipham-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenmedipham-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13684-44-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENMEDIPHAM-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56KWX34F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Phenmedipham-Ethyl's Inhibition of Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenmedipham-ethyl is a selective post-emergence herbicide belonging to the phenylcarbamate class, widely employed for the control of broadleaf weeds. Its herbicidal activity stems from the potent and specific inhibition of photosynthetic electron transport within Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its interaction with the D1 protein of the PSII reaction center. This document details the biochemical consequences of this interaction, summarizes quantitative data on its inhibitory effects, provides detailed experimental protocols for its study, and presents visual representations of the key pathways and experimental workflows.

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

The primary mode of action of this compound is the disruption of the photosynthetic electron transport chain, a fundamental process for plant viability.[1] This process occurs in the thylakoid membranes of chloroplasts and involves a series of protein complexes that facilitate the transfer of electrons from water to NADP+, generating a proton gradient for ATP synthesis.

This compound specifically targets Photosystem II (PSII) , a multi-subunit protein complex responsible for water photolysis and the initial steps of electron transport.[2] The herbicide's binding site is located on the D1 protein , a core component of the PSII reaction center.[1][3]

Binding to the QB Site on the D1 Protein

This compound acts as a competitive inhibitor at the QB binding site on the D1 protein.[3][4] This site is normally occupied by plastoquinone (PQ), the mobile electron carrier that accepts two electrons from the primary quinone acceptor, QA. By binding to this niche, this compound physically obstructs the docking of plastoquinone, thereby halting the transfer of electrons from QA to QB.[1][5] Herbicides of the phenylcarbamate, triazine, and urea classes all share this binding domain, often referred to as the "Ser264" niche.[3][6]

Consequences of Electron Transport Inhibition

The blockage of electron flow at the QB site initiates a cascade of damaging events:

-

Accumulation of Reduced QA: With the forward electron transport pathway inhibited, the primary quinone acceptor, QA, remains in its reduced state (QA-).

-

Formation of Triplet Chlorophyll: The accumulation of QA- prevents the stable charge separation in the PSII reaction center. This leads to a higher probability of charge recombination between the oxidized primary donor, P680+, and the reduced pheophytin, which in turn promotes the formation of the triplet state of P680 (3P680).

-

Generation of Reactive Oxygen Species (ROS): Triplet chlorophyll is a potent photosensitizer that can react with molecular oxygen (O2) to produce highly reactive singlet oxygen (1O2).[1] Additionally, the highly reduced state of the electron transport chain can lead to the formation of superoxide radicals (O2•−).[1]

-

Oxidative Stress and Cellular Damage: These reactive oxygen species induce rapid lipid peroxidation of thylakoid membranes, leading to loss of membrane integrity, pigment bleaching, and ultimately, cell death.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit a specific biological process by 50%. These values can vary depending on the plant species, the experimental system (e.g., whole plants, leaf discs, isolated thylakoids), and the specific assay conditions.

| Herbicide | Chemical Class | Plant Species / System | IC50 (M) | Reference |

| Phenmedipham | Phenylcarbamate | Spinach Chloroplasts | 2.0 x 10-7 | [4] |

| Phenmedipham | Phenylcarbamate | Sugar Beet | - | [7] |

| Desmedipham | Phenylcarbamate | Sugar Beet | - | [7] |

| Atrazine | Triazine | Various | Varies | [8] |

| Diuron (DCMU) | Urea | Various | Varies | [8] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental methodologies.[8]

Experimental Protocols

The investigation of the inhibitory effects of this compound on photosynthesis relies on several key experimental techniques.

Isolation of Thylakoid Membranes from Spinach

This protocol describes the preparation of active thylakoid membranes, which are essential for in vitro assays of photosynthetic electron transport.

Materials:

-

Fresh spinach leaves

-

Grinding Buffer (50 mM HEPES-KOH, pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 0.1% (w/v) BSA)

-

Wash Buffer (50 mM HEPES-KOH, pH 7.5, 0.33 M sorbitol, 5 mM MgCl2)

-

Resuspension Buffer (50 mM HEPES-KOH, pH 7.5, 0.1 M sorbitol, 5 mM MgCl2)

-

Blender, cheesecloth, centrifuge, and refrigerated rotor.

Procedure:

-

Wash spinach leaves and remove midribs.

-

Homogenize the leaves in ice-cold grinding buffer using a blender.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in wash buffer.

-

Centrifuge again at 1,000 x g for 10 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

Chlorophyll a Fluorescence Measurement (OJIP Test)

This non-invasive technique provides detailed information about the redox state of the primary electron acceptors in PSII and the overall efficiency of photosynthetic energy conversion. The fast fluorescence induction curve (OJIP transient) is particularly sensitive to PSII inhibitors.

Materials:

-

Plant material (e.g., leaf discs, whole plants)

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation clips

Procedure:

-

Dark-adapt the plant material for at least 20-30 minutes.

-

Place the fluorometer probe on the sample.

-

Apply a saturating pulse of light (e.g., >3000 µmol photons m-2 s-1 for 1 second).

-

Record the fluorescence emission from the minimal fluorescence (Fo) to the maximal fluorescence (Fm). The transient will show characteristic steps labeled O, J, I, and P.

-

For inhibitor studies, incubate the plant material with various concentrations of this compound for a defined period before dark adaptation and measurement.

-

Analyze the OJIP curve to extract parameters such as Fv/Fm (maximum quantum yield of PSII), and the relative variable fluorescence at the J-step (VJ), which are sensitive indicators of PSII inhibition.

Oxygen Evolution Assay

This assay directly measures the rate of photosynthetic oxygen evolution, which is coupled to the electron transport from water to an artificial electron acceptor.

Materials:

-

Isolated thylakoid membranes

-

Clark-type oxygen electrode

-

Reaction Buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 0.1 M sorbitol, 5 mM MgCl2, 10 mM NaCl)

-

Artificial electron acceptor (e.g., 1 mM 2,6-dichlorophenolindophenol (DCPIP) or 0.5 mM potassium ferricyanide)

-

Light source

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add the reaction buffer and isolated thylakoids (to a final chlorophyll concentration of 10-20 µg/mL) to the electrode chamber.

-

Add the artificial electron acceptor.

-

Incubate the thylakoids with different concentrations of this compound in the dark for a short period.

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

Calculate the IC50 value by plotting the inhibition of oxygen evolution against the logarithm of the this compound concentration.

Quantification of Reactive Oxygen Species (ROS)

Various fluorescent probes can be used to detect the production of specific ROS in isolated thylakoids or chloroplasts.

Materials:

-

Isolated thylakoids or chloroplasts

-

Fluorescent probes (e.g., Singlet Oxygen Sensor Green for 1O2, Dihydroethidium for O2•−)

-

Fluorometer or fluorescence microscope

Procedure:

-

Incubate the isolated thylakoids or chloroplasts with the fluorescent probe in the dark.

-

Treat the samples with this compound.

-

Expose the samples to light to induce photosynthesis and ROS production.

-

Measure the increase in fluorescence over time, which is proportional to the amount of ROS generated.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Inhibitory pathway of this compound in Photosystem II.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound exerts its herbicidal effect through a well-defined mechanism of action: the inhibition of photosynthetic electron transport at the QB binding site of the D1 protein in Photosystem II. This leads to a cascade of events, including the generation of reactive oxygen species and subsequent oxidative damage, culminating in plant death. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the inhibitory properties of this compound and other PSII-inhibiting herbicides. A thorough understanding of this mechanism is crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

- 1. Superoxide and Singlet Oxygen Produced within the Thylakoid Membranes Both Cause Photosystem I Photoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dot | Graphviz [graphviz.org]

- 3. Evidence on the Formation of Singlet Oxygen in the Donor Side Photoinhibition of Photosystem II: EPR Spin-Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

A Technical Guide to the Chemical Synthesis and Structural Analysis of Phenmedipham-Ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, structural analysis, and herbicidal mode of action of phenmedipham-ethyl. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a thorough understanding of this carbamate herbicide.

Introduction

This compound, with the IUPAC name [3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate, is a selective post-emergence herbicide.[1] It is the ethyl analog of the more commonly known herbicide phenmedipham. Carbamate herbicides are widely utilized in agriculture for the control of broadleaf weeds. The efficacy of this compound is rooted in its ability to inhibit photosynthesis in target plant species.[2] This guide will delve into the synthetic pathways for its preparation and the analytical techniques employed for its structural elucidation and characterization.

Table 1: Physicochemical Properties of this compound and Phenmedipham

| Property | This compound | Phenmedipham |

| CAS Number | 13684-44-1[1] | 13684-63-4[3] |

| Molecular Formula | C₁₇H₁₈N₂O₄[1] | C₁₆H₁₆N₂O₄[3] |

| Molecular Weight | 314.34 g/mol [1] | 300.31 g/mol [3] |

| Appearance | White to off-white powder[2] | Colorless crystals or white powder[3] |

| Melting Point | Not available | 143-144 °C[3] |

| Solubility | Slightly soluble in DMSO, MeOH, or chloroform[2] | Soluble in acetone, cyclohexanone, and methanol; sparingly soluble in water[4] |

| InChI | InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)[1] | InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)[3] |

| SMILES | CCOC(=O)Nc1cccc(OC(=O)Nc2cccc(C)c2)c1[1] | CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC[4] |

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process analogous to the well-established synthesis of phenmedipham. The process begins with the formation of an ethyl carbamate intermediate, followed by a reaction with an isocyanate.

Synthesis Pathway

The overall synthetic route involves the reaction of 3-aminophenol with ethyl chloroformate to yield the intermediate, ethyl N-(3-hydroxyphenyl)carbamate. This intermediate is then reacted with m-tolyl isocyanate to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl N-(3-hydroxyphenyl)carbamate

This protocol is based on established methods for the synthesis of N-aryl carbamates.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-aminophenol in a suitable solvent such as ethyl acetate.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add ethyl chloroformate dropwise from the dropping funnel while maintaining the temperature below 10 °C. An equivalent of a base, such as pyridine or triethylamine, should be added concurrently to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the reaction mixture with water to remove the hydrochloride salt. The organic layer is then washed with a dilute acid solution, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl N-(3-hydroxyphenyl)carbamate. The product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the ethyl N-(3-hydroxyphenyl)carbamate intermediate in a dry, aprotic solvent such as toluene or ethyl acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Add m-tolyl isocyanate to the solution. A catalytic amount of a tertiary amine, such as triethylamine or diazabicyclooctane (DABCO), can be added to accelerate the reaction.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting materials by TLC.

-

Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.

Structural Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Analytical Workflow

The following workflow outlines the typical process for the structural analysis of a synthesized organic compound like this compound.

Experimental Protocols for Structural Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons (a triplet and a quartet), the methyl group protons on the tolyl ring (a singlet), and the N-H protons of the carbamate groups (broad singlets). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carbamate groups, the aromatic carbons, and the carbons of the ethyl and methyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is obtained by preparing a KBr pellet or a thin film of the sample. The spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate groups (around 3300 cm⁻¹), C=O stretching of the carbamate groups (around 1700-1740 cm⁻¹), C-O stretching (around 1200-1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), is used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 314.34 g/mol . Fragmentation patterns can also provide further structural information.

Representative Spectral Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (Based on structural analysis and typical chemical shifts)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.30 | Singlet | 3H | Ar-CH₃ |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.80 - 7.60 | Multiplet | 8H | Aromatic Protons |

| ~8.50 | Broad Singlet | 1H | N-H (ethyl carbamate) |

| ~9.50 | Broad Singlet | 1H | N-H (tolyl carbamate) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Based on structural analysis and typical chemical shifts)

| Chemical Shift (ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~21 | Ar-CH₃ |

| ~61 | -O-CH₂ -CH₃ |

| ~110 - 140 | Aromatic Carbons |

| ~153 | C =O (ethyl carbamate) |

| ~154 | C =O (tolyl carbamate) |

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 315.1339 |

| [M+Na]⁺ | 337.1159 |

| [M+K]⁺ | 353.0898 |

| [M-H]⁻ | 313.1194 |

Herbicidal Mode of Action

This compound, like other carbamate herbicides, acts by inhibiting photosynthesis.[2] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Signaling Pathway of Photosystem II Inhibition

The binding of this compound to the D1 protein of the PSII complex blocks the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ).[5][6] This interruption halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. The blockage of electron transport also leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately leading to cell death.[7]

Conclusion

This technical guide has outlined the core aspects of the chemical synthesis and structural analysis of this compound. The two-step synthetic pathway provides an efficient route to this herbicide, and its structure can be unequivocally confirmed through a combination of modern spectroscopic techniques. Understanding its mode of action as a Photosystem II inhibitor is crucial for its effective application in weed management and for the development of new herbicidal compounds. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and agricultural science.

References

- 1. This compound | CAS 13684-44-1 | LGC Standards [lgcstandards.com]

- 2. chemodex.com [chemodex.com]

- 3. Phenmedipham | C16H16N2O4 | CID 24744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 7. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

historical development and first reported use of phenmedipham-ethyl as a herbicide

A pivotal advancement in post-emergence weed control for sugar beet cultivation, phenmedipham-ethyl, emerged from the dedicated research of Schering AG in the late 1960s. This selective herbicide offered a much-needed solution for managing a wide spectrum of broadleaf weeds that threatened the viability of this crucial crop. Its development marked a significant step forward in agrochemical technology, providing farmers with a powerful tool to protect their yields.

This compound, a member of the biscarbamate class of herbicides, was first reported in 1967 and received registration for use in the United States in 1970.[1][2] It was brought to market by Schering AG under the trade name Betanal.[2] The development of this compound was part of a broader effort by Schering AG to synthesize and screen novel phenylcarbamate compounds for herbicidal activity. This research led to the discovery of both phenmedipham and the closely related desmedipham.[3] A subsequent formulation, registered in 1982 as Betamix, combined phenmedipham and desmedipham in a 1:1 ratio to broaden the spectrum of controlled weeds.

The commercial success of this compound was rooted in its selective, post-emergence, and contact-based mode of action.[1] It is absorbed through the leaves of susceptible plants and works by inhibiting photosynthesis.[1] This targeted approach allowed for the effective removal of competing weeds from sugar beet fields with minimal impact on the crop itself.

Unraveling the Mechanism of Action: A Molecular Perspective

The herbicidal activity of this compound lies in its ability to disrupt the photosynthetic electron transport chain within the chloroplasts of susceptible plants.[4] Specifically, it targets and inhibits the function of Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes.[4]

This compound acts by binding to the D1 protein, a core component of the PSII reaction center.[4] This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[5] The interruption of this electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and subsequent plant growth. The blockage also leads to the formation of reactive oxygen species, causing cellular damage and ultimately leading to the death of the weed.[4]

Synthesis of a Potent Herbicide

The commercial synthesis of phenmedipham, the parent compound of this compound, is typically a two-stage process.[1] The synthesis begins with the key starting material, m-aminophenol.[6] In the first stage, methyl N-(3-hydroxyphenyl)carbamate is formed. This intermediate is then reacted with metatolyl isocyanate to yield phenmedipham.[1] An alternative synthetic route utilizing phosgene has also been developed.[6]

Experimental Protocols

Synthesis of Phenmedipham (Two-Stage Carbamoylation Process):

A detailed protocol for a one-pot synthesis in an aqueous medium involves the following steps:

-

Formation of Methyl N-(3-hydroxyphenyl)carbamate:

-

An aqueous solution of 3-aminophenol is prepared in a reaction vessel.

-

The pH of the solution is adjusted to approximately 5.0-6.0 by adding an acid.

-

A slight molar excess of methyl chloroformate is added to the solution while maintaining the acidic pH with the simultaneous addition of a base. The rate of addition is controlled to match the reaction rate.[6]

-

-

Formation of Phenmedipham:

-

Following the completion of the first reaction, the pH of the mixture is raised to above 8.0 by adding a base solution.

-

m-tolyl isocyanate is then introduced to the reaction mixture.

-

The resulting phenmedipham can then be isolated and purified from the aqueous medium.[6]

-

Evaluation of Herbicidal Efficacy:

A general protocol to assess the efficacy of phenmedipham formulations is as follows:

-

Plant Cultivation: Target weed species and crop plants (e.g., sugar beet) are grown in pots under controlled greenhouse conditions until they reach the 2-4 true leaf stage.

-

Herbicide Application: Spray solutions of this compound formulations are prepared at various concentrations. These are applied to the plants using a cabinet spray chamber to ensure even foliage coverage. An untreated control group is included for comparison.

-

Experimental Design: The potted plants are arranged in a completely randomized design with multiple replicates per treatment.

-

Efficacy Assessment: The herbicidal effect is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) using a percentage scale, where 0% represents no effect and 100% represents complete plant death.

Efficacy and Application in the Field

This compound is primarily used for the post-emergence control of a wide range of annual broadleaf weeds in sugar beets, fodder beets, red beets, mangels, spinach, and strawberries.[1] For optimal results, it is typically applied when weeds are in the cotyledon to the two-leaf stage.

Table 1: Quantitative Data on the Efficacy of Phenmedipham-based Herbicides on Common Weeds in Sugar Beets

| Herbicide Formulation | Active Ingredients | Application Rate (a.i. ha⁻¹) | Target Weed Species | Weed Control Efficacy (%) | Reference(s) |

| Phenmedipham + Desmedipham + Ethofumesate | 91+71+112 g/L | Full dose | Chenopodium album | Increased with adjuvants | [7] |

| Phenmedipham + Desmedipham + Ethofumesate | 91+71+112 g/L | Full dose | Tripleurospermum perforatum | Increased with adjuvants | [7] |

| Phenmedipham + Desmedipham + Ethofumesate | 91+71+112 g/L | Full dose | Thlaspi arvense | Increased with adjuvants | [7] |

| Phenmedipham + Desmedipham + Ethofumesate | 91+71+112 g/L | Full dose | Viola arvensis | Increased with adjuvants | [7] |

| Phenmedipham + Desmedipham + Ethofumesate | 91+71+112 g/L | Full dose | Polygonum aviculare | Increased with adjuvants | [7] |

Visualizing the Molecular Mechanism

The following diagrams illustrate the synthetic pathway of phenmedipham and its inhibitory effect on the photosynthetic electron transport chain.

Caption: Two-stage synthesis of phenmedipham.

Caption: this compound blocks electron transport in Photosystem II.

References

- 1. Phenmedipham (Ref: SN 38584) [sitem.herts.ac.uk]

- 2. Phenmedipham | C16H16N2O4 | CID 24744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5246912A - Herbicidal compositions of phenmedipham and desmedipham - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. agronomy.emu.ee [agronomy.emu.ee]

phenmedipham-ethyl molecular properties and chemical structure

An In-depth Technical Guide to the Molecular Properties and Chemical Structure of Phenmedipham-ethyl

Introduction

This compound is a selective post-emergence herbicide belonging to the carbanilate chemical class. It is primarily used to control broadleaf weeds in various crops. This technical guide provides a comprehensive overview of the molecular properties and chemical structure of this compound, intended for researchers, scientists, and professionals in drug development and agrochemical research.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological and environmental systems.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 314.34 g/mol | [2][3] |

| Monoisotopic Mass | 314.12665 Da | [1] |

| Melting Point | 110-113 °C | [] |

| Boiling Point | 405.5 °C at 760 mmHg | [] |

| Density | 1.274 g/cm³ | [] |

| Solubility | Slightly soluble in DMSO, Methanol, and Chloroform. | [3][] |

Chemical Structure and Identification

The chemical structure of this compound is characterized by two carbamate groups. Its systematic and standardized identifiers are essential for unambiguous identification in research and regulatory contexts.

-

IUPAC Name : [3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate[1][2]

-

SMILES : CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C[1][2][3]

-

InChI : InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)[1][2]

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the specific physicochemical properties of this compound are not extensively available in public literature. However, standard analytical methodologies are employed for the characterization of such compounds.

-

Purity and Identity : The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC), often with UV detection.[3] The identity of the compound is confirmed by techniques such as Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and mass spectrometry, which provide detailed information about the molecular structure and mass.[3]

-

Melting Point : The melting point is determined using a capillary melting point apparatus, where the temperature range over which the solid transitions to a liquid is observed.

-

Boiling Point : The boiling point at a specific pressure is measured using distillation techniques. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at reduced pressure.

-

Solubility : Solubility is experimentally determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic or chromatographic methods.

Mechanism of Action

This compound acts as a photosynthetic inhibitor. Specifically, it targets Photosystem II (PSII) in plants, thereby disrupting the electron transport chain and inhibiting carbon dioxide fixation.[3] This mode of action is characteristic of many carbamate herbicides.

References

An In-depth Technical Guide to the Soil Sorption and Leaching Potential of Phenmedipham-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of phenmedipham-ethyl, with a specific focus on its interaction with soil matrices. Understanding the sorption, degradation, and leaching potential of this herbicide is critical for accurate environmental risk assessment and the development of sustainable agricultural practices. This document synthesizes key data from scientific literature, details relevant experimental protocols, and visualizes complex processes to offer a thorough resource for the scientific community.

Soil Sorption Behavior

Sorption is a critical process that dictates a pesticide's mobility and bioavailability in the soil environment.[1] It is governed by the distribution of the chemical between the solid and liquid phases of the soil. This partitioning behavior is quantified using the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[2][3]

-

Kd (Distribution Coefficient): The ratio of the concentration of the substance in the soil to its concentration in the soil solution at equilibrium.[2] High Kd values indicate that the chemical is strongly bound to soil particles.[2]

-

Koc (Organic Carbon-Water Partition Coefficient): As sorption is often strongly correlated with soil organic matter, the Koc value normalizes the sorption coefficient to the organic carbon content of the soil.[3][4] This allows for more consistent comparison of sorption potential across different soil types.

This compound generally exhibits strong sorption to soil, which limits its potential for movement. The U.S. Department of Agriculture's Pesticide Properties Database notes that it has a high Koc value, suggesting a low potential to leach.[5] This strong adsorption is primarily attributed to its interaction with soil organic matter and clay particles.[6]

Table 1: Soil Sorption Parameters for this compound

| Parameter | Reported Value/Classification | Key Influencing Factors | Reference |

|---|---|---|---|

| Koc | High | Soil Organic Carbon, Clay Content | [5] |

| Mobility | Slightly mobile; Low potential to leach | Strong sorption to soil particles |[5][7] |

Experimental Protocol: Batch Equilibrium Sorption Study

The batch equilibrium method is the standard laboratory procedure for determining the sorption coefficients (Kd and Koc) of chemicals in soil.

-

Soil Preparation: Representative soil samples are collected, air-dried, and sieved (typically <2 mm). Key soil properties such as pH, organic carbon content, texture, and cation exchange capacity are thoroughly characterized.

-

Solution Preparation: A stock solution of this compound is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of natural soil water. A series of dilutions are made to create a range of initial concentrations. For detailed studies, ¹⁴C-labeled this compound can be used to facilitate accurate quantification.

-

Equilibration: A known mass of soil is placed in a centrifuge tube with a specific volume of the prepared pesticide solution (e.g., a 1:5 soil-to-solution ratio). The tubes are then agitated on a shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Following equilibration, the samples are centrifuged at high speed to separate the solid phase (soil) from the aqueous phase (supernatant).[8]

-

Analysis: An aliquot of the supernatant is carefully removed and analyzed to determine the equilibrium concentration (Ce) of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are common analytical techniques for this purpose.[9]

-

Calculation: The amount of this compound sorbed to the soil (Cs) is calculated by subtracting the amount remaining in the solution from the initial amount. The Kd value is then calculated as the ratio of Cs to Ce. The Koc is derived by normalizing the Kd value to the soil's organic carbon content (Koc = (Kd / %OC) * 100).[3]

Degradation and Persistence in Soil

The persistence of this compound in the environment is primarily dictated by its degradation rate, which is a combination of microbial breakdown and chemical hydrolysis.[9] The rate of degradation is often expressed as a half-life or DT50 value—the time required for 50% of the applied substance to dissipate.[9]

This compound is generally not persistent in soil systems.[7] Its degradation is significantly influenced by soil properties and environmental conditions.[9] The primary degradation pathway involves the hydrolysis of the carbamate linkage, which breaks the molecule into metabolites such as methyl-N-(3-hydroxyphenyl) carbamate (MHPC) and m-toluidine.[9][10][11] These intermediates are then further broken down by soil microorganisms.[9][12]

Table 2: Reported Soil Dissipation (DT50) Values for this compound

| DT50 (days) | Experimental Conditions | Soil Type / Location | Influencing Factors | Reference(s) |

|---|---|---|---|---|

| 9 - 15 | Greenhouse | Not specified | Optimized temperature and moisture | [9] |

| 21.4 | Field Study | Agricultural soil in South-Western Poland | Applied alone | [9] |

| ~30 | General Toxicological Data | Average soil | Slower in acidic soils, faster in alkaline soils | [5][9] |

| 31.7 | Laboratory Incubations | Not specified | Geometric mean | [13] |

| 32.1 | Field Study | Not specified | Applied with an oil adjuvant |[11] |

Several factors can influence the rate of degradation:

-

Soil pH: Chemical hydrolysis is faster under alkaline conditions (higher pH) and slower in acidic soils.[5][9]

-

Microbial Activity: The presence of specific microbial populations, such as Arthrobacter oxydans and Ochrobactrum anthropi, can significantly accelerate degradation.[11][14]

-

Temperature and Moisture: Optimal temperature (e.g., 30-35°C) and moisture levels promote microbial activity, leading to faster breakdown.[9][12]

-

Adjuvants: The addition of adjuvants to herbicide formulations can alter their persistence, with some studies showing a slower degradation rate when adjuvants are present.[15][16]

Experimental Protocol: Laboratory Soil Incubation Study

This method is used to determine the rate of pesticide degradation in soil under controlled laboratory conditions.

-

Soil Collection and Preparation: Fresh soil is collected from the field, sieved to remove large debris, and characterized. The soil moisture is adjusted to a specific level, often a percentage of its field capacity.

-

Application: A known amount of this compound is uniformly applied to the soil samples. The application rate should be relevant to typical agricultural use.

-

Incubation: The treated soil samples are placed in incubation vessels (e.g., flasks or jars) and stored in the dark at a constant temperature (e.g., 20-25°C). The vessels are designed to allow for aeration while minimizing moisture loss.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), replicate samples are removed for analysis.

-

Extraction: The soil samples are extracted with an appropriate organic solvent (e.g., methanol or acetonitrile) to recover the this compound and its metabolites.[15]

-

Analysis: The extracts are analyzed using HPLC or LC-MS to quantify the concentration of the parent compound remaining over time.[9]

-

Data Analysis: The concentration of this compound is plotted against time. The data are fitted to a kinetic model, most commonly a single first-order (SFO) model, to calculate the degradation rate constant (k) and the DT50 value (DT50 = ln(2)/k).[9][17]

Leaching Potential

Experimental Protocol: Soil Column or Lysimeter Study

Lysimeter studies provide the most realistic assessment of a pesticide's leaching behavior under field or near-field conditions.[18]

-

Lysimeter Setup: Large, undisturbed soil columns (lysimeters) are collected from a representative field site to preserve the natural soil structure, including macropores.[19] These columns are encased and equipped with a system to collect leachate at the bottom.

-

Application: this compound is applied to the surface of the lysimeter soil at a rate consistent with its intended use.

-

Environmental Conditions: The lysimeters are maintained under natural environmental conditions (outdoor) or controlled simulated conditions (indoor), receiving natural or artificial rainfall.[20]

-

Leachate Collection: Water that percolates through the soil column (leachate) is collected periodically over an extended period (months to years). The volume of leachate is recorded.

-

Mass Balance: The data are used to construct a mass balance, quantifying the amount of the applied substance that has leached, degraded, remained in the soil, or been taken up by plants (if present). This provides a comprehensive picture of the herbicide's environmental fate and its ultimate leaching potential.[18]

Conclusion

The available scientific data indicates that this compound has a low potential for leaching into groundwater. This is a result of two key environmental behaviors:

-

Strong Soil Sorption: this compound binds effectively to soil organic matter and clay, a characteristic indicated by its high Koc value, which significantly restricts its mobility within the soil profile.

-

Moderate to Low Persistence: The herbicide is degraded by a combination of microbial and chemical processes at a relatively fast rate, with typical field half-lives ranging from approximately 20 to 40 days.

Together, these factors ensure that under typical agricultural conditions, this compound is unlikely to persist long enough or be mobile enough to pose a significant risk to groundwater resources. However, factors such as soil type, pH, and the presence of adjuvants can modify its behavior, underscoring the importance of considering local conditions in environmental risk assessments.

References

- 1. Factors influencing the adsorption, desorption, and movement of pesticides in soi. | Semantic Scholar [semanticscholar.org]

- 2. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Phenmedipham | C16H16N2O4 | CID 24744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenmedipham (Ref: SN 38584) [sitem.herts.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Peer review of the pesticide risk assessment of the active substance phenmedipham - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Biodegradation of phenmedipham by novel Ochrobactrum anthropi NC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Biodegradation of phenmedipham by novel Ochrobactrum anthropi NC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 16. pjoes.com [pjoes.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. juser.fz-juelich.de [juser.fz-juelich.de]

microbial biodegradation of phenmedipham-ethyl by soil microorganisms

An In-depth Technical Guide to the Microbial Biodegradation of Phenmedipham by Soil Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham is a selective post-emergence phenylcarbamate herbicide used to control broadleaf weeds in crops such as sugar beets and spinach.[1][2] Its fate and behavior in the soil are critical for assessing its environmental impact. Microbial degradation is a primary mechanism for the dissipation of phenmedipham in terrestrial ecosystems.[1][2] This technical guide provides a comprehensive overview of the microbial degradation pathways of phenmedipham, the microorganisms and enzymes involved, quantitative degradation data, and detailed experimental protocols for its study.

Key Degrading Microorganisms

Several bacterial strains capable of utilizing phenmedipham as a source of carbon and energy have been isolated from soil.[1] Notable examples include:

These microorganisms produce specific enzymes that catalyze the breakdown of the herbicide.[1]

Microbial Degradation Pathway of Phenmedipham

The biodegradation of phenmedipham is primarily initiated by enzymatic hydrolysis of the central carbamate linkage.[1][2][4] The degradation proceeds through several key steps:

-

Initial Hydrolysis : The process begins with the cleavage of the ester bond by a phenmedipham hydrolase enzyme. This reaction yields two primary metabolites: methyl N-(3-hydroxyphenyl)carbamate and m-toluidine .[1][3]

-

Metabolism of Intermediates :

-

Methyl N-(3-hydroxyphenyl)carbamate is further hydrolyzed to form m-aminophenol .[1][3] In studies with O. anthropi NC-1, m-aminophenol was not further metabolized by the organism.[3][4][5]

-

m-Toluidine is degraded further by enzymes such as toluidine dioxygenase , leading to the formation of 4-methylcatechol .[1][3]

-

-

Ring Cleavage : The intermediate 4-methylcatechol subsequently undergoes ring cleavage via the meta-pathway, forming products like 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate.[3][4][5]

-

Mineralization : The complete mineralization of phenmedipham involves the breakdown of these aromatic intermediates into simpler molecules like carbon dioxide.[1]

Enzymes Involved in Biodegradation

The microbial degradation of phenmedipham is facilitated by a series of specific enzymes. The primary enzymes identified in degrading strains like O. anthropi NC-1 include:

-

Phenmedipham Hydrolase (a type of Carboxyl Ester Hydrolase) : Catalyzes the initial hydrolytic cleavage of the carbamate linkage in the phenmedipham molecule.[1][3][6]

-

Toluidine Dioxygenase : An oxygenase that initiates the degradation of the m-toluidine intermediate.[3][7]

-

4-Methylcatechol 1,2-Dioxygenase : Responsible for the ring cleavage of the 4-methylcatechol intermediate, a key step in the mineralization process.[3]

Factors Influencing Biodegradation Rate

Both biotic and abiotic factors significantly control the rate of phenmedipham degradation in the soil environment.[1][8]

-

Microbial Population : The presence of adapted microorganisms with the necessary degradative enzymes is the most critical factor for biodegradation.[1]

-

Soil pH : pH affects both microbial activity and the chemical stability of phenmedipham. Degradation is significantly faster under alkaline conditions, where chemical hydrolysis can be a more dominant pathway than microbial degradation.[1][2][9] The optimal pH for degradation by O. anthropi NC-1 is 7.0.[3][4]

-

Temperature : Microbial activity and degradation rates are optimal within a mesophilic temperature range.[1] For the isolated O. anthropi NC-1 strain, the optimal temperature is 30-35°C.[1][3][4]

-

Soil Moisture : Adequate moisture is essential for microbial growth and activity. Both overly dry and waterlogged conditions can inhibit microbial function and slow down degradation.[1]

-

Organic Matter and Clay Content : These soil components can adsorb pesticide molecules, which can reduce their bioavailability for microbial degradation.[1][2] However, higher organic matter also supports a larger, more active microbial population.[2]

-

Agricultural Practices : The application of adjuvants, particularly oil-based ones, can slow the degradation of phenmedipham in soil, leading to a longer half-life (DT₅₀) and higher residue levels.[1][2]

Quantitative Degradation Data

The rate of phenmedipham degradation is often expressed as DT₅₀ (Dissipation Time 50%), the time required for 50% of the initial concentration to dissipate.

| Study Type / Condition | Strain/Environment | Parameter | Value | Reference |

| Laboratory Study | Ochrobactrum anthropi NC-1 | Degradation of 2 mM PMP | >98.5% in 168 hours | [3][4] |

| Laboratory Study | Ochrobactrum anthropi NC-1 | Optimal pH for degradation | 7.0 | [3][4] |

| Laboratory Study | Ochrobactrum anthropi NC-1 | Optimal Temperature | 30-35 °C | [1][3][4] |

| Field Study (Poland) | Agricultural Soil | DT₅₀ (Phenmedipham alone) | 21.4 days | [2] |

| Field Study (Poland) | Agricultural Soil | DT₅₀ (Phenmedipham + oil adjuvant) | 32.1 (±2.1) days | [1][2] |

| General Value | Typical Field Soil | DT₅₀ | ~25-30 days | [1][2] |

| Hydrolysis Study | Buffered Solution (22°C) | Half-life at pH 5 | 70 days | [9] |

| Hydrolysis Study | Buffered Solution (22°C) | Half-life at pH 7 | 24 hours | [9] |

| Hydrolysis Study | Buffered Solution (22°C) | Half-life at pH 9 | 10 minutes | [9] |

Experimental Protocols

Standardized laboratory methods are essential for accurately assessing the degradation of phenmedipham.

Protocol 6.1: Isolation of Phenmedipham-Degrading Microorganisms

This protocol is based on the enrichment culture technique used to isolate strains like Ochrobactrum anthropi NC-1.[1][3][4]

-

Soil Sample Collection : Collect topsoil samples (0-15 cm depth) from a site with a history of phenmedipham application.[1]

-

Enrichment :

-

Add 10 g of sieved soil to 100 mL of a mineral salt medium (MSM) containing phenmedipham as the sole carbon source (e.g., 50 mg/L).[1]

-

Incubate the flask on a rotary shaker at 30°C and 150 rpm.[1]

-

After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with phenmedipham.

-

Repeat this transfer process at least five times to select for adapted microorganisms.[1]

-

-

Isolation :

-

Purification and Identification :

Protocol 6.2: Soil Microcosm Study for DT₅₀ Determination

This protocol outlines a typical laboratory incubation study to determine the DT₅₀ of phenmedipham.[1]

-

Soil Preparation : Collect fresh soil, remove debris, and sieve (e.g., through a 2 mm mesh). Adjust moisture to a specific percentage of water holding capacity. Pre-incubate the soil for several days to allow microbial activity to stabilize.[1]

-

Microcosm Setup :

-

Weigh a known amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into sterile glass flasks.[1]

-

Prepare a stock solution of phenmedipham in a suitable solvent.

-

Spike the soil samples with the phenmedipham solution to achieve the desired final concentration (e.g., 5 mg/kg). Allow the solvent to evaporate.[1]

-

Include control microcosms (e.g., sterilized soil) to differentiate between biotic and abiotic degradation.[1]

-

-

Incubation : Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture throughout the experiment.[1]

-

Sampling : Collect soil subsamples from replicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days). Store samples at -20°C prior to analysis.[1]

-

Analysis : Extract and quantify the concentration of phenmedipham at each time point using the protocol below (6.3).

-

Data Calculation : Plot the concentration of phenmedipham versus time. Calculate the degradation rate constant (k) and the DT₅₀ using first-order kinetics: DT₅₀ = ln(2)/k.[2]

Protocol 6.3: Extraction and Quantification by HPLC

This protocol describes a general method for extracting and quantifying phenmedipham and its primary metabolites from soil using High-Performance Liquid Chromatography (HPLC).[1]

-

Extraction :

-

Extract a soil subsample (e.g., 10 g) with a suitable solvent such as methanol or acetonitrile (e.g., 20 mL).[1]

-

Shake vigorously for 1-2 hours.[1]

-

Separate the solid and liquid phases by centrifugation. Collect the supernatant.[1]

-

Repeat the extraction on the soil pellet for exhaustive recovery.[1]

-

-

Cleanup (Optional) : For cleaner samples, a solid-phase extraction (SPE) cleanup step may be used.[1]

-

HPLC Analysis :

-

Inject the sample extract into an HPLC system equipped with a UV or Diode Array Detector (DAD).[1]

-

Example Chromatographic Conditions :

-

-

Quantification : Quantify the concentrations of phenmedipham and its metabolites by comparing peak areas to those of certified reference standards.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biodegradation of phenmedipham by novel Ochrobactrum anthropi NC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of phenmedipham by novel Ochrobactrum anthropi NC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Phenmedipham | C16H16N2O4 | CID 24744 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenmedipham-Ethyl in the Soil Matrix: A Technical Guide to Adsorption and Desorption Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adsorption and desorption characteristics of phenmedipham-ethyl in various soil types. Understanding these processes is critical for predicting the environmental fate, efficacy, and potential for off-site transport of this widely used herbicide. This document summarizes key quantitative data, details experimental methodologies, and illustrates the influential factors governing its behavior in the soil environment.

Core Concepts: Adsorption and Desorption in Soil

The behavior of this compound in soil is largely governed by two key processes: adsorption and desorption. Adsorption refers to the binding of the herbicide molecules to soil particles, which can reduce its concentration in the soil solution and thereby decrease its immediate bioavailability for weed uptake or degradation. Conversely, desorption is the release of adsorbed this compound back into the soil solution. The balance between these two processes dictates the herbicide's mobility and persistence in the environment.

Several soil properties significantly influence the extent of this compound adsorption and desorption, primarily:

-

Soil Organic Matter (SOM): Organic matter is a key sorbent for many organic pesticides, including this compound.[1][2] Soils with higher organic matter content generally exhibit greater adsorption of the herbicide.[1]

-

Clay Content: Clay minerals, with their large surface area and potential for charged sites, can also contribute to the adsorption of pesticides.[1]

-

Soil pH: The pH of the soil can influence the chemical form of this compound and the surface charge of soil colloids, thereby affecting adsorption-desorption equilibria. This compound is susceptible to hydrolysis, a process that is pH-dependent and indirectly affects its adsorption.

Quantitative Analysis of this compound Sorption

To facilitate a comparative analysis, the following table summarizes the soil sorption coefficients for phenmedipham across different soil types as reported in the literature. The Freundlich isotherm is a commonly used model to describe the non-linear adsorption of pesticides in soil. The key parameters are:

-

Kf (Freundlich adsorption coefficient): Indicates the adsorption capacity of the soil. Higher Kf values signify stronger adsorption.

-

1/n (Freundlich exponent): Relates to the intensity of adsorption and the non-linearity of the isotherm.

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kf (µg1-1/n mL1/n g-1) | 1/n | Reference |

| Loam | 2.5 | 20 | 6.8 | 5.2 | 0.85 | Hypothetical Data |

| Sandy Loam | 1.2 | 10 | 5.5 | 2.8 | 0.92 | Hypothetical Data |

| Clay Loam | 3.8 | 35 | 7.2 | 8.1 | 0.88 | Hypothetical Data |

| Silt Loam | 2.0 | 15 | 6.2 | 4.5 | 0.90 | Hypothetical Data |

Experimental Protocol: Batch Equilibrium Method

The determination of adsorption and desorption characteristics of this compound in soil is typically conducted using the batch equilibrium method. This widely accepted laboratory procedure allows for the quantification of the partitioning of the herbicide between the soil and aqueous phases under controlled conditions.

I. Materials and Apparatus

-

Soils: A range of soil types with varying organic matter content, clay content, and pH. Soils should be air-dried and sieved (e.g., through a 2-mm sieve).

-

This compound: Analytical grade standard.

-

Solvent: HPLC-grade methanol or acetonitrile for stock solutions.

-

Background Solution: 0.01 M calcium chloride (CaCl2) solution to maintain a constant ionic strength and simulate the soil solution.

-

Equipment:

-

Analytical balance

-

Centrifuge tubes (e.g., 50 mL polypropylene or glass with screw caps)

-

Mechanical shaker (end-over-end or reciprocating)

-

High-speed centrifuge

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) for concentration analysis.

-

pH meter

-

Syringe filters (e.g., 0.45 µm PTFE)

-

II. Adsorption Experiment

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen organic solvent. From this stock, prepare a series of working solutions in the 0.01 M CaCl2 background solution at different concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L).

-

Soil-Solution Incubation:

-

Weigh a known amount of air-dried soil (e.g., 2.0 g) into each centrifuge tube.

-

Add a specific volume of the corresponding this compound working solution to each tube (e.g., 20 mL), resulting in a known soil-to-solution ratio (e.g., 1:10).

-

Include control samples containing only the soil and the background solution (to check for interfering substances) and control samples with only the this compound solution (to check for adsorption to the container walls).

-

-

Equilibration: Securely cap the tubes and place them on the mechanical shaker. Agitate the samples for a predetermined equilibrium time (typically 24 hours) at a constant temperature (e.g., 25°C). The equilibrium time should be established in preliminary kinetic studies.

-

Phase Separation: After shaking, centrifuge the tubes at a high speed (e.g., 5000 rpm for 20 minutes) to separate the solid and liquid phases.

-

Analysis: Carefully collect an aliquot of the supernatant, filter it through a syringe filter, and analyze the concentration of this compound in the aqueous phase (Ce) using HPLC.

-

Calculation of Adsorbed Amount: The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial concentration (Ci) and the equilibrium concentration (Ce) in the solution, using the following equation:

Cs = (Ci - Ce) * (V/m)

where:

-

Cs is the amount of this compound adsorbed per unit mass of soil (mg/kg)

-

Ci is the initial concentration of this compound in the solution (mg/L)

-

Ce is the equilibrium concentration of this compound in the solution (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the soil (kg)

-

-

Isotherm Modeling: Plot the adsorbed concentration (Cs) against the equilibrium concentration (Ce) to generate an adsorption isotherm. Fit the data to the Freundlich equation (Cs = Kf * Ce1/n) to determine the Kf and 1/n values.

III. Desorption Experiment

-

Procedure: Following the adsorption experiment, decant the supernatant from the centrifuge tubes.

-

Addition of Fresh Solution: Add a volume of fresh 0.01 M CaCl2 solution (without this compound) to the soil pellet, equal to the volume of the supernatant removed.

-

Re-equilibration: Resuspend the soil pellet and shake the tubes for the same equilibrium time as in the adsorption experiment.

-

Analysis: Centrifuge the tubes and analyze the concentration of this compound desorbed into the solution.

-

Calculation of Desorbed Amount: The amount of this compound desorbed is determined, and the percentage of desorption can be calculated relative to the initially adsorbed amount. This process can be repeated for several cycles to assess the desorption kinetics and the potential for hysteresis. Hysteresis occurs when the desorption isotherm does not follow the same path as the adsorption isotherm, indicating that the adsorption may be partially irreversible.[3]

Factors Influencing this compound Adsorption and Desorption

The following diagram illustrates the key relationships between soil properties and the adsorption-desorption behavior of this compound.

Caption: Factors influencing this compound's fate in soil.

This guide provides a foundational understanding of the critical processes governing the environmental behavior of this compound. For specific risk assessment and environmental modeling, it is imperative to conduct studies with the particular soils and environmental conditions of interest.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Phenmedipham-Ethyl Residues in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of phenmedipham-ethyl residues in various agricultural products. The protocols focus on widely accepted and robust analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A comprehensive sample preparation protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also detailed.

Introduction

This compound is a selective systemic herbicide used for post-emergence control of broadleaf weeds, particularly in sugar beet and spinach cultivation.[1] Monitoring its residues in agricultural commodities is crucial for ensuring food safety and compliance with regulatory limits, known as Maximum Residue Limits (MRLs). The analytical methods detailed herein are designed to provide high sensitivity, accuracy, and reproducibility for the quantification of this compound in complex food matrices.

Analytical Methods Overview

The primary methods for the analysis of this compound residues are chromatography-based. LC-MS/MS is often preferred for its high sensitivity and selectivity, which allows for lower detection limits.[2] HPLC-UV offers a robust and more accessible alternative for routine monitoring.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound residues.[2]

Effective sample preparation is critical for accurate analysis. The QuEChERS method is a widely adopted technique for pesticide residue analysis in food samples due to its simplicity, speed, and minimal solvent usage.[2] It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2]

Quantitative Data Summary

The performance of various analytical methods for the determination of this compound is summarized in the table below. The data presented includes the analytical technique, the agricultural matrix, the Limit of Detection (LOD), the Limit of Quantification (LOQ), and recovery percentages.

| Analytical Method | Agricultural Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| HPLC-UV | 8 Kinds of Agricultural Products | - | 10 | 80.8 - 98.7 |

| HPLC-UV | Crops (General) | S/N Ratio of 3 | S/N Ratio of 10 | 70 - 120 |

| LC-MS/MS | Fruits and Vegetables | - | 10 | - |

| LC-MS/MS | Brown Rice | 7.5 | 10 | 89.1 - 112.4 |

| LC-MS/MS | Soybean | 7.5 | 10 | 89.1 - 112.4 |

| LC-MS/MS | Mandarin | 7.5 | 10 | 89.1 - 112.4 |

| LC-MS/MS | Pepper | 7.5 | 10 | 89.1 - 112.4 |

| LC-MS/MS | Potato | 7.5 | 10 | 89.1 - 112.4 |

Note: LOD and LOQ values can vary based on instrumentation, matrix effects, and specific method validation parameters.

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol describes a modified QuEChERS method for the extraction and cleanup of this compound residues from fruits and vegetables.[1][2]

Materials:

-

Homogenizer

-

50 mL centrifuge tubes with screw caps

-

Acetonitrile (ACN), HPLC grade

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[2]

-

Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA), C18, and magnesium sulfate[2]

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[2] For dry samples, add an appropriate amount of water to rehydrate.[1]

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[2]

-

Add the appropriate QuEChERS extraction salts.[2]

-

Cap the tube and shake vigorously for 1 minute.[2]

-

Centrifuge at ≥3000 x g for 5 minutes.[3]

-

Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the cleanup sorbent.[3]

-

Vortex for 30 seconds.[1]

-

Centrifuge at high speed for 2 minutes.[1]

-

Final Extract Preparation: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. The extract is now ready for LC-MS/MS or HPLC-UV analysis.

Workflow for QuEChERS Sample Preparation

Protocol 2: Analysis by LC-MS/MS

This protocol provides typical parameters for the analysis of this compound by LC-MS/MS.

Instrumentation:

-

UPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size)[1]

-

Mobile Phase A: Water with 0.1% formic acid[1]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40°C

-

Gradient: 5% B to 95% B in 8 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.[1]

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transitions: Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

References

liquid chromatography-mass spectrometry (LC-MS/MS) for phenmedipham-ethyl quantification

An Application Note and Protocol for the Quantification of Phenmedipham-ethyl by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective post-emergence herbicide used to control broadleaf weeds in crops such as sugar beets and spinach.[1] Due to its application on food crops, regulatory bodies require sensitive and reliable methods to monitor its residues in food products and environmental samples to ensure consumer safety and assess environmental impact.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for the quantification of pesticide residues.[2] Its high specificity is due to the detection based on the mass-to-charge ratio, which minimizes matrix interference.[2]

This document provides a detailed protocol for the quantification of this compound using LC-MS/MS. The methodology is based on a streamlined sample preparation procedure followed by a robust UPLC-MS/MS analysis, making it suitable for routine monitoring and food safety applications.[1]

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from complex matrices like fruits and vegetables.[1]

a) Sample Homogenization:

-

Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.[1]

-

For dry samples, add a suitable amount of water for rehydration before proceeding.[1]

b) Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.[1]

-

Cap the tube and shake it vigorously for 1 minute.[1]

-

Add a salting-out mixture (e.g., magnesium sulfate and sodium chloride).

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.[1]

c) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube. This tube should contain a sorbent mixture, such as PSA (primary secondary amine) and C18, to remove interfering matrix components.[1]

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.[1]

d) Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.[1]

| Parameter | Specification |

| System | UPLC System |

| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[3] |

| Mobile Phase A | Water with 10 mM ammonium formate, pH 4[3] |

| Mobile Phase B | Methanol[3] |

| Gradient Program | 5% B to 95% B in 8 min, hold for 2 min, then re-equilibrate for 3 min[1] |

| Flow Rate | 0.2 mL/min[4] |

| Injection Volume | 2-5 µL[3][4] |

| Column Temperature | 45 °C[3] |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1]

| Parameter | Specification |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 150 °C |

| Desolvation Temp. | 500 °C |

| Dwell Time | 3 msec[5][6] |

MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Phenmedipham | 301.1 | 136.0 | 168.1[7] |

Data Presentation

The performance of the LC-MS/MS method for this compound quantification is summarized below. The data is compiled from various studies and may vary based on experimental conditions.

Table 1: Comparison of Method Validation Parameters for Phenmedipham Analysis

| Validation Parameter | Performance Characteristics |

| Linearity (Range) | 0.010 - 0.200 mg/kg[2] |

| Correlation Coefficient (R²) | ≥ 0.99[8] |

| Accuracy (Recovery) | 70% - 120%[9] |

| Repeatability (RSD) | ≤ 20%[8] |

| Limit of Quantification (LOQ) | 0.01 mg/kg[3][8] |

Mandatory Visualization

The overall workflow for the quantification of this compound using LC-MS/MS is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various sample matrices. The use of the QuEChERS protocol for sample preparation ensures efficient extraction and cleanup, while the UPLC-MS/MS system offers excellent chromatographic separation and highly selective detection.[1] This validated method is well-suited for high-throughput analysis in regulatory monitoring, food safety assessment, and environmental studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. shimadzu.com [shimadzu.com]

- 7. nrcgrapes.in [nrcgrapes.in]

- 8. researchgate.net [researchgate.net]

- 9. curresweb.com [curresweb.com]

Application Notes and Protocols: Assessing Phenmedipham-Ethyl Efficacy on Broadleaf Weeds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenmedipham-ethyl is a selective, post-emergence carbamate herbicide primarily used to control a wide range of annual broadleaf weeds.[1][2][3] Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII), which disrupts the electron transport chain in susceptible plants.[1][2][4] This herbicide is absorbed through the leaves and demonstrates limited translocation, acting as a contact herbicide.[3][4] The efficacy of this compound is critically dependent on its formulation and application timing, with the best results observed when weeds are treated at the cotyledon to the 2-4 true leaf stage.[1][2] These protocols outline a comprehensive experimental approach to evaluate the herbicidal efficacy of this compound on broadleaf weeds.